4-chloro-1-(4-fluorophenyl)-N-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-(4-fluorophenyl)-N-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound with a unique structure that combines a pyrazole ring with chloro and fluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(4-fluorophenyl)-N-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-chloro-1-(4-fluorophenyl)butan-1-one with hydrazine derivatives under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or rhodium to enhance yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(4-fluorophenyl)-N-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-chloro-1-(4-fluorophenyl)-N-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antidepressant and anti-inflammatory agent.
Biology: Studies focus on its interactions with biological targets and its effects on cellular processes.
Industry: Used in the development of advanced materials and as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 4-chloro-1-(4-fluorophenyl)-N-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(4-fluorophenyl)butan-1-one
- 4-chloro-1-(2,4-dichlorophenyl)butan-1-one
- 4-chloro-1-(4-fluorophenyl)-1-butone
Uniqueness
4-chloro-1-(4-fluorophenyl)-N-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of chloro and fluoro substituents on the pyrazole ring, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
4-chloro-2-(4-fluorophenyl)-N-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3O/c1-14-11(17)10-9(12)6-15-16(10)8-4-2-7(13)3-5-8/h2-6H,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCODHAATHCJGBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=NN1C2=CC=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.